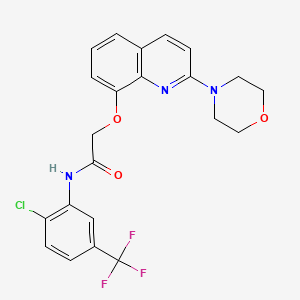

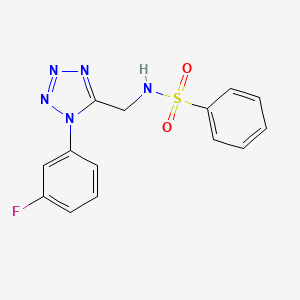

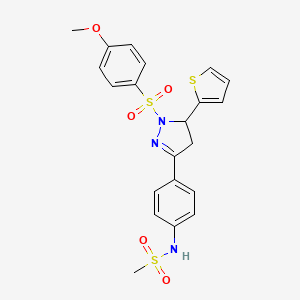

![molecular formula C17H11Cl2N5S B2358843 2-[(2,6-Dichlorobenzyl)sulfanyl]-7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 338403-84-2](/img/structure/B2358843.png)

2-[(2,6-Dichlorobenzyl)sulfanyl]-7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle is a versatile scaffold that has found numerous applications in medicinal chemistry . It has a relatively simple structure and is isoelectronic with purines, making it a possible surrogate of the purine ring . Depending on the choice of substituents, the TP ring can also be a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .

Synthesis Analysis

Common strategies for the synthesis of the TP heterocycle include cyclocondensation reactions of aminotriazoles and 1,3-dicarbonyl or α,β-unsaturated carbonyl compounds; conversion of 1,2,4-triazolo[4,3-a]pyrimidine via Dimroth rearrangement; and oxidative cyclization reactions from pyrimidin-2-yl-amidines .Molecular Structure Analysis

The TP heterocycle has structural similarities with the purine ring, which has led to investigations of TP derivatives as possible isosteric replacements for purines .Chemical Reactions Analysis

The TP heterocycle has been used in various chemical reactions, often resulting in the identification of biologically active compounds with favorable ADME-PK properties .科学的研究の応用

Antitumor, Antiviral, Herbicidal, and Fungicidal Activities

Derivatives of [1,2,4]triazolo[1,5-a]pyrimidine, like 2-[(2,6-Dichlorobenzyl)sulfanyl]-7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine, are known for their diverse biological activities. They display significant antitumor, antiviral, herbicidal, and fungicidal properties (Fizer, Slivka, & Lendel, 2013).

Antimicrobial Properties

A range of [1,2,4]triazolo[1,5-a]pyrimidine derivatives, including the subject compound, have been synthesized and evaluated for antimicrobial activity. These derivatives have shown promising results against various microbial strains (Abdel-Motaal & Raslan, 2014).

Antiasthma Agent Development

Compounds within the [1,2,4]triazolo[1,5-a]pyrimidine class have been explored as potential antiasthma agents. These compounds have been found to inhibit mediator release, a critical step in the asthma pathogenesis process (Medwid et al., 1990).

Herbicidal Activity

Some N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, which include derivatives of [1,2,4]triazolo[1,5-a]pyrimidine, have been prepared and tested as herbicides. These compounds have shown excellent herbicidal activity across a broad spectrum of vegetation at low application rates (Moran, 2003).

Cardiovascular Applications

Certain 1,2,4-triazolo[1,5-a]pyrimidines have been synthesized and evaluated for their coronary vasodilating and antihypertensive properties. This research suggests potential applications in the treatment of cardiovascular diseases (Sato et al., 1980).

Agricultural and Medicinal Chemistry

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is significant in agriculture and medicinal chemistry due to its antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties. This class of compounds continues to be a focus of research due to its diverse applications (Pinheiro et al., 2020).

作用機序

The mechanism of action of TP derivatives can vary widely depending on their specific structure and the biological target they interact with. Some TP derivatives have been found to have metal-chelating properties, which have been exploited to generate candidate treatments for cancer and parasitic diseases .

将来の方向性

特性

IUPAC Name |

2-[(2,6-dichlorophenyl)methylsulfanyl]-7-pyridin-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11Cl2N5S/c18-12-4-3-5-13(19)11(12)10-25-17-22-16-21-9-7-15(24(16)23-17)14-6-1-2-8-20-14/h1-9H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZENDWMZLXJQGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=NC3=NC(=NN23)SCC4=C(C=CC=C4Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11Cl2N5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

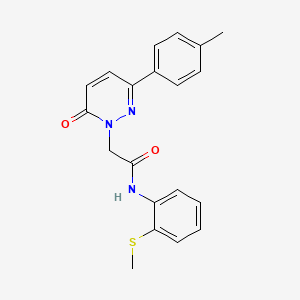

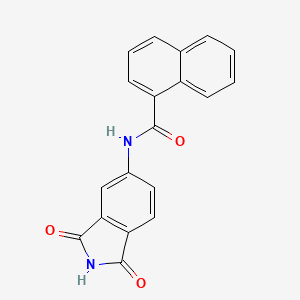

![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-propylpentanamide](/img/structure/B2358761.png)

![tert-butyl (1R,4R)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/no-structure.png)

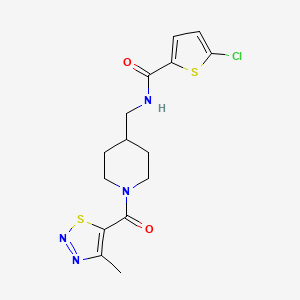

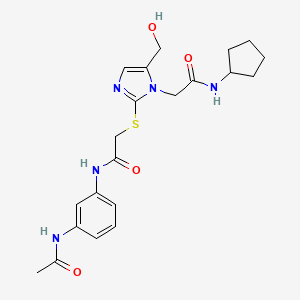

![2-benzamido-N-(4-methoxybenzyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2358766.png)

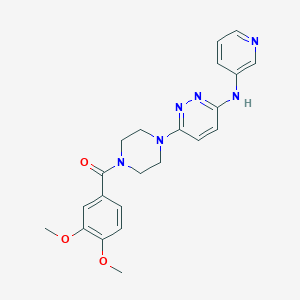

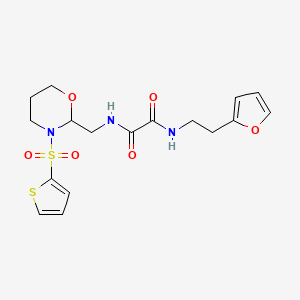

![3-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-1-(2-phenoxyethyl)urea](/img/structure/B2358775.png)